Benzyl albuterol methyl ester
Overview
Description
Benzyl albuterol methyl ester, also known as methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate, is a chemical compound with the molecular formula C21H27NO4 and a molecular weight of 357.45 g/mol . This compound is a derivative of albuterol, a well-known bronchodilator used in the treatment of asthma and other respiratory conditions. This compound is primarily used as an impurity standard in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl albuterol methyl ester involves several steps, starting from substituted acetophenones. One common method includes the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting product undergoes further reactions, including bromination and treatment with N-(tert-butyl)benzylamine, to yield the desired ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzyl albuterol methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst.
Basic Hydrolysis (Saponification): Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H).
Major Products Formed:
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Benzyl albuterol methyl ester is used in various scientific research applications, including:
Pharmaceutical Research: As an impurity standard for the analytical method development and validation of albuterol formulations.
Analytical Chemistry: Used in chromatography and other analytical techniques to ensure the quality and purity of pharmaceutical products.
Medicinal Chemistry: Studied for its potential biological activities and interactions with biological targets.
Mechanism of Action
The mechanism of action of benzyl albuterol methyl ester is similar to that of albuterol, which acts as a beta-2 adrenergic receptor agonist. It relaxes bronchial smooth muscle by stimulating beta-2 receptors, leading to bronchodilation . The molecular targets include beta-2 adrenergic receptors, which are primarily located in the lungs . The activation of these receptors triggers a cascade of intracellular events, resulting in the relaxation of smooth muscle and improved airflow .
Comparison with Similar Compounds
Albuterol: A widely used bronchodilator with a similar mechanism of action.
Salbutamol: Another name for albuterol, commonly used in Europe and other regions.
Levalbuterol: The R-isomer of albuterol, which has higher specificity for beta-2 receptors and is associated with fewer side effects.
Uniqueness: Benzyl albuterol methyl ester is unique due to its specific structural modifications, which make it valuable as an impurity standard in pharmaceutical research. Its distinct chemical properties and reactivity also make it a useful compound for studying various chemical reactions and mechanisms .
Properties
IUPAC Name |
methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-21(2,3)22-13-18(23)16-10-11-19(17(12-16)20(24)25-4)26-14-15-8-6-5-7-9-15/h5-12,18,22-23H,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHEBAZHSBZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133952 | |
Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301133952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174607-70-6 | |
Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174607-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301133952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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